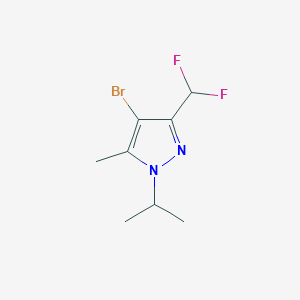

(5-chloro-1H-indol-2-yl)methanol

Übersicht

Beschreibung

(5-Chloro-1H-indol-2-yl)methanol, also known as 5-chloroindole-2-methanol, is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The molecule has also been used in laboratory experiments to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

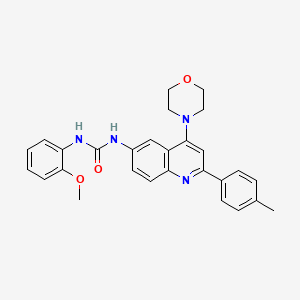

Antimicrobial and Anti-inflammatory Applications : A study highlighted the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, including (5-chloro-1H-indol-2-yl)methanol derivatives. These compounds exhibited moderate to good antiproliferative activity, suggesting their potential use in developing new antimicrobial and anti-inflammatory agents (Narayana et al., 2009).

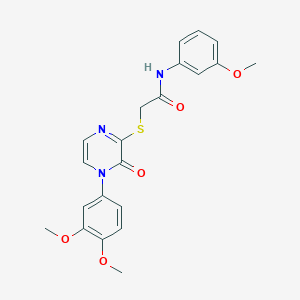

Antibacterial Potentials : Another research focused on the synthesis of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and their derivatives, demonstrating antibacterial activities comparable to standard antibiotics like Ciprofloxacin. These findings suggest the relevance of this compound derivatives in creating potent antibacterial agents (Rubab et al., 2017).

Spectroscopic and Computational Analysis

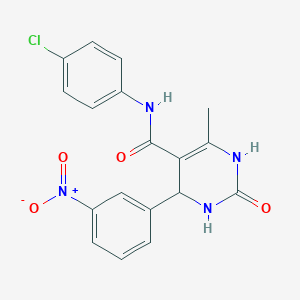

- Vibrational and Electronic Properties : The vibrational and electronic properties of bis-indolic derivatives related to this compound have been studied, providing insights into their energetic and spectroscopic profiles. Such studies are crucial for understanding the fundamental properties of potential melatonin receptor ligands (Al-Wabli et al., 2017).

Novel Synthesis Methods

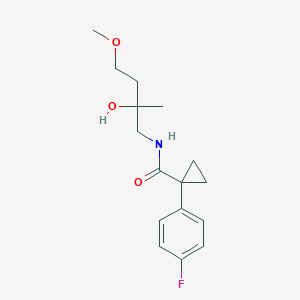

- Cyclization/Carboalkoxylation Reactions : Research on the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, including compounds related to this compound, has been conducted. This method has shown to be effective for the synthesis of tetrahydrocarbazole, indicating the utility of this compound derivatives in synthetic organic chemistry (Liu & Widenhoefer, 2004).

Eigenschaften

IUPAC Name |

(5-chloro-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBLLVBNCUCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide](/img/structure/B2774174.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)